molecular formula C22H19N3O5S2 B2986205 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 865175-58-2

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2986205
CAS No.: 865175-58-2
M. Wt: 469.53
InChI Key: FWRXEAUXFVIUIL-FCQUAONHSA-N
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Description

The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .

Scientific Research Applications

Antimalarial and Antiviral Applications

This compound is part of a broader class of sulfonamide derivatives that have been studied for their potential antimalarial and antiviral (including COVID-19) activities. Theoretical investigations and molecular docking studies have highlighted the antimalarial activity of certain sulfonamide derivatives, with promising selectivity and low cytotoxicity levels. These findings underscore the compound's relevance in developing treatments against malaria and possibly against novel viral infections like COVID-19 (Fahim & Ismael, 2021).

Electrophysiological Effects

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with the compound , has shown potential for creating selective class III antiarrhythmic agents. These agents could provide new pathways for treating arrhythmias without affecting conduction, offering a more targeted approach to managing cardiac disorders (Morgan et al., 1990).

Synthetic Methodologies

The compound also plays a role in the development of synthetic methodologies. Studies have described the high-yield synthesis of related compounds, which are crucial for the preparation of radiopharmaceuticals and other bioactive molecules. Such methodologies enable the efficient production of compounds with potential applications in diagnostic medicine and drug development (Bobeldijk et al., 1990).

Enantioselective Synthesis

Furthermore, the compound's structure is relevant to the field of enantioselective synthesis, where it could potentially contribute to the development of chiral alkenes. This aspect of research is vital for creating substances with specific optical activities, crucial in the pharmaceutical industry for developing drugs with desired efficacy and minimized side effects (Scommoda et al., 1996).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzothiazole derivatives exhibit antimicrobial, antifungal, and anticancer activities .

Future Directions

Benzothiazoles are a focus of ongoing research due to their biological activities, and new derivatives are continually being synthesized and studied . This compound, with its unique combination of functional groups, could be of interest in future studies.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-3-12-24-17-9-8-16(32(2,29)30)13-18(17)31-22(24)23-21(28)14-4-6-15(7-5-14)25-19(26)10-11-20(25)27/h3-9,13H,1,10-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRXEAUXFVIUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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